![molecular formula C26H31N5O4S B2377734 5-((4-Bencilpiperazin-1-il)(3,4,5-trimetoxifenil)metil)-2-metiltiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-86-3](/img/structure/B2377734.png)
5-((4-Bencilpiperazin-1-il)(3,4,5-trimetoxifenil)metil)-2-metiltiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a trimethoxyphenyl group, and a thiazolotriazole core. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a versatile intermediate in the synthesis of various bioactive compounds.
Mecanismo De Acción
Target of Action
Similar compounds with a4-benzylpiperazin-1-yl and 3,4,5-trimethoxyphenyl moiety have shown significant antimicrobial activity . These compounds have been found to interact with the oxidoreductase proteins in various organisms .
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that this compound may interact with its targets (such as oxidoreductase proteins) and induce changes that lead to its antimicrobial activity .
Biochemical Pathways
Given its potential interaction with oxidoreductase proteins, it may influence pathways involving oxidation-reduction reactions .
Result of Action
Similar compounds have exhibited significant antibacterial and antifungal activity , suggesting that this compound may also have similar effects.
Action Environment
This compound represents an interesting area for future research given the antimicrobial activity of structurally similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolotriazole Core: The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions in the presence of a base such as sodium ethoxide.
Introduction of the Trimethoxyphenyl Group: The next step involves the introduction of the 3,4,5-trimethoxyphenyl group. This can be done via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Benzylpiperazine Moiety: The final step is the attachment of the benzylpiperazine moiety. This can be accomplished through a nucleophilic substitution reaction where the benzylpiperazine reacts with the intermediate product from the previous step in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperazine derivatives: These compounds share the benzylpiperazine moiety and exhibit similar biological activities.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group are known for their bioactivity, particularly in anticancer research.
Thiazolotriazole derivatives: These compounds have a similar core structure and are studied for their diverse biological activities.
Uniqueness
What sets 5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is the combination of these three moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a multifunctional bioactive compound.
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4S/c1-17-27-26-31(28-17)25(32)24(36-26)22(19-14-20(33-2)23(35-4)21(15-19)34-3)30-12-10-29(11-13-30)16-18-8-6-5-7-9-18/h5-9,14-15,22,32H,10-13,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNSCSYRFGKBJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)
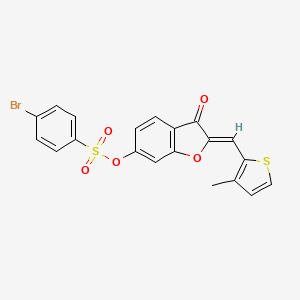
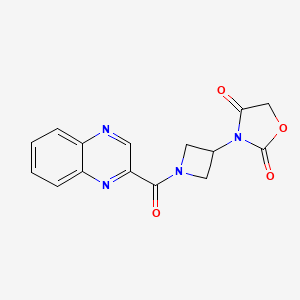
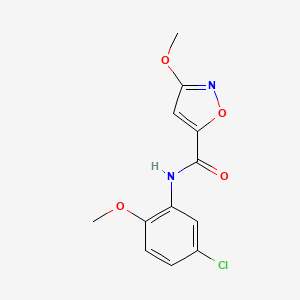
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)
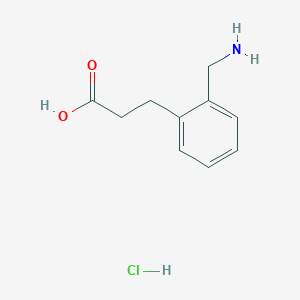
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)
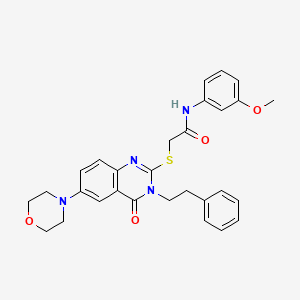
![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)
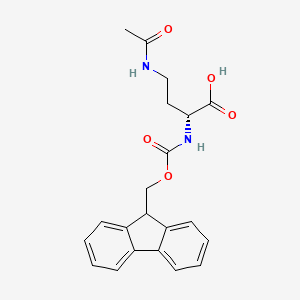
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
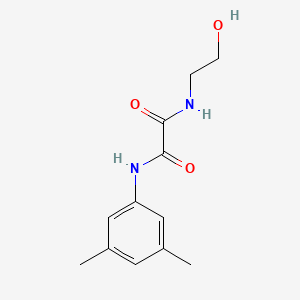
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
